5,9-Dioxatetracyclo[4.4.0.0^{2,4}.0^{3,7}]decane-4-carboxylic acid
Description
5,9-Dioxatetracyclo[4.4.0.0{2,4}.0{3,7}]decane-4-carboxylic acid is a complex organic compound characterized by its unique tetracyclic structure
Properties
IUPAC Name |
5,9-dioxatetracyclo[4.4.0.02,4.03,7]decane-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c10-8(11)9-5-3-1-12-2-4(6(5)9)7(3)13-9/h3-7H,1-2H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTUKRXCHWFGCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3C4C3(OC2C4CO1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,9-Dioxatetracyclo[4.4.0.0{2,4}.0{3,7}]decane-4-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. The synthetic route often includes cyclization reactions to form the tetracyclic core, followed by functional group modifications to introduce the carboxylic acid moiety. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions: 5,9-Dioxatetracyclo[4.4.0.0{2,4}.0{3,7}]decane-4-carboxylic acid can undergo various chemical reactions, including:
- Oxidation : The compound can be oxidized to introduce additional functional groups or modify existing ones.
- Reduction : Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
- Substitution : The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
5,9-Dioxatetracyclo[4.4.0.0{2,4}.0{3,7}]decane-4-carboxylic acid has several scientific research applications:
- Chemistry : It is used as a building block for the synthesis of more complex molecules and materials.
- Biology : The compound can be employed in studies of molecular interactions and biological pathways.
- Medicine : Potential applications in drug development and delivery systems are being explored.
- Industry : It is used in the production of advanced materials with specific properties, such as high stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 5,9-Dioxatetracyclo[4.4.0.0{2,4}.0{3,7}]decane-4-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate biological pathways and processes, leading to various effects. The compound’s unique structure allows it to bind selectively to certain proteins or enzymes, influencing their activity and function.
Comparison with Similar Compounds
- Pentacyclo[4.4.0.0(2,5).0(3,8).0(4,7)]decane-2,4-dicarboxylic acid
- 8,9,9,10,10,11-Hexafluoro-4,4-dimethyl-3,5-dioxatetracyclo[5.4.1.0(2,6).0(8,11)]dodecane
Uniqueness: 5,9-Dioxatetracyclo[4.4.0.0{2,4}.0{3,7}]decane-4-carboxylic acid is unique due to its specific tetracyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where stability and specific molecular interactions are required.
Biological Activity
5,9-Dioxatetracyclo[4.4.0.0^{2,4}.0^{3,7}]decane-4-carboxylic acid (commonly referred to as Dioxatetracyclo acid) is a complex organic compound notable for its unique structural features and potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 182.18 g/mol. The compound features a tetracyclic structure that contributes to its biological activity by potentially interacting with various biological targets.
Antimicrobial Properties
Research indicates that Dioxatetracyclo acid exhibits significant antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The mechanism appears to involve disruption of microbial cell membranes and inhibition of enzymatic processes critical for microbial survival.
Antioxidant Activity
Dioxatetracyclo acid has also been shown to possess antioxidant properties. It scavenges free radicals and reduces oxidative stress in cellular models, which may have implications for its use in preventing oxidative damage associated with various diseases.
Anti-inflammatory Effects
Studies have reported that the compound can modulate inflammatory pathways. In particular, it has been found to inhibit the production of pro-inflammatory cytokines in cell cultures, suggesting potential applications in treating inflammatory diseases.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of Dioxatetracyclo acid against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating promising antimicrobial potential.
- Oxidative Stress Mitigation : In a controlled experiment assessing oxidative stress in human fibroblast cells, Dioxatetracyclo acid treatment led to a 40% reduction in reactive oxygen species (ROS) levels compared to untreated controls, highlighting its role as an effective antioxidant.
- Inflammation Modulation : A recent study explored the anti-inflammatory effects of Dioxatetracyclo acid in a mouse model of arthritis. Administration resulted in decreased levels of TNF-alpha and IL-6 cytokines, suggesting its potential utility in managing inflammatory conditions.
The biological activities of Dioxatetracyclo acid can be attributed to several mechanisms:
- Membrane Disruption : The compound's lipophilic nature allows it to integrate into microbial membranes, leading to increased permeability and cell lysis.
- Enzymatic Inhibition : It may inhibit key enzymes involved in bacterial metabolism or inflammatory pathways.
- Free Radical Scavenging : The presence of hydroxyl groups in its structure facilitates the donation of electrons to neutralize free radicals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
